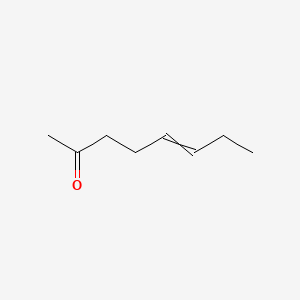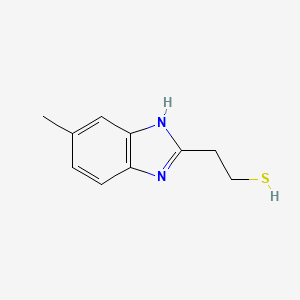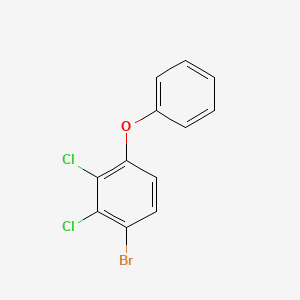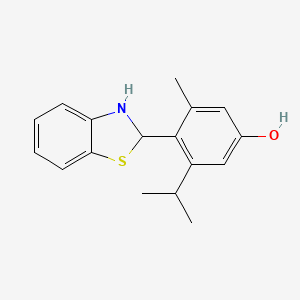![molecular formula C15H16N4O2S2 B14158405 N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide CAS No. 392299-92-2](/img/structure/B14158405.png)
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a quinoline moiety, a thiadiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the thiadiazole ring and the acetamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Synthesis of Quinoline Derivative
Reagents: 2-aminobenzaldehyde, ethyl acetoacetate
Conditions: Reflux in ethanol with a catalytic amount of p-toluenesulfonic acid
-
Step 2: Formation of Thiadiazole Ring
Reagents: Thiosemicarbazide, acetic anhydride
Conditions: Reflux in acetic acid
-
Step 3: Coupling with Acetamide Group
Reagents: Acetyl chloride, triethylamine
Conditions: Room temperature in dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The quinoline moiety can be reduced using reducing agents such as sodium borohydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature
Reduction: Sodium borohydride in methanol at 0°C
Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile
Major Products
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of dihydroquinoline derivatives
Substitution: Formation of N-alkylated acetamide derivatives
Scientific Research Applications
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: Studied for its role in enzyme inhibition and as a probe for biological pathways.
Industry: Employed in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiadiazole ring can inhibit enzyme activity by binding to the active site, leading to the inhibition of key biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
- 2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Uniqueness
This compound is unique due to its combination of a quinoline moiety, a thiadiazole ring, and an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
392299-92-2 |
|---|---|
Molecular Formula |
C15H16N4O2S2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C15H16N4O2S2/c1-10(20)16-14-17-18-15(23-14)22-9-13(21)19-8-4-6-11-5-2-3-7-12(11)19/h2-3,5,7H,4,6,8-9H2,1H3,(H,16,17,20) |
InChI Key |
YRQSPLBKILVNHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)N2CCCC3=CC=CC=C32 |
solubility |
51.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[1-(oxolan-2-ylmethylamino)ethylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B14158323.png)

![1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14158335.png)


![11-(2-Furanyl)-2,3,4,5,10,11-hexahydro-3-(3-methoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14158359.png)
![N-[(2-cyanophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B14158368.png)
![2-[(Pentachlorophenoxy)methyl]oxirane](/img/structure/B14158374.png)


![N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B14158407.png)
![4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile](/img/structure/B14158415.png)
![3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione](/img/structure/B14158422.png)

